4-Methyl-2-nitropyridine
Description
The Significance of Pyridine (B92270) Scaffolds in Chemical Sciences
The prevalence of the pyridine scaffold across the chemical sciences underscores its fundamental role as a privileged structure. This significance is rooted in its presence in a vast number of biologically active molecules and functional materials.
Pyridine and its reduced forms are integral components of numerous natural products and essential biomolecules. apolloscientific.co.uk The vitamin niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6) are prime examples, playing crucial roles in metabolic processes. apolloscientific.co.ukontosight.ai Furthermore, the pyridine ring is found in the core structure of coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for redox reactions in biological systems. apolloscientific.co.uk Alkaloids, a diverse group of naturally occurring chemical compounds, frequently feature pyridine rings; examples include nicotine (B1678760) and anabasine. prepchem.com
The pyridine nucleus is a key component in a multitude of pharmaceutical drugs and agrochemicals. prepchem.comgoogle.com It is estimated that pyridine and its derivatives are present in a significant percentage of FDA-approved drugs. apolloscientific.co.uk The inclusion of a pyridine motif can enhance a drug's biochemical potency, metabolic stability, and permeability. apolloscientific.co.uk Medicinally important pyridine derivatives include drugs for a wide range of conditions, from antiviral agents to anticancer therapies. prepchem.comscbt.com In agriculture, pyridine-based compounds are extensively used as herbicides, insecticides, and fungicides, contributing to crop protection and improved yields. longkechem.comchemicalbook.com
The applications of pyridine scaffolds extend beyond the life sciences into materials science and optoelectronics. Pyridine derivatives are utilized in the synthesis of conjugated polymers, which possess interesting electronic and optical properties suitable for use in light-emitting diodes (LEDs) and solar cells. Current time information in Bangalore, IN.bldpharm.com The nitrogen atom in the pyridine ring can also coordinate with metal ions, making pyridine-based materials useful as catalysts or catalyst supports. chemimpex.com Furthermore, their thermal stability and tunable chemical properties make them candidates for advanced coatings and composites. bldpharm.com
Overview of Nitropyridines as Key Synthetic Intermediates
Nitropyridines are a class of pyridine derivatives that contain one or more nitro groups attached to the pyridine ring. These compounds are of particular interest as they serve as highly valuable synthetic intermediates. nih.gov The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, facilitating a range of chemical transformations.
The nitro group (NO₂) is a strong electron-withdrawing group due to both inductive and resonance effects. google.com This property makes the pyridine ring more electron-deficient, which in turn activates it towards nucleophilic aromatic substitution (SNAr) reactions. This is a crucial feature, as the electron-deficient nature of the pyridine ring itself already makes it susceptible to nucleophilic attack, and the presence of a nitro group further enhances this reactivity.
The reactivity of the nitropyridine ring can be further modulated by the presence of other substituents. The position of the nitro group and other functional groups on the ring dictates the regioselectivity of subsequent reactions. For instance, in 4-Methyl-2-nitropyridine, the methyl group is an electron-donating group, which can influence the reactivity of the ring in electrophilic substitution reactions. The interplay between the electron-withdrawing nitro group and other substituents allows for fine-tuning of the molecule's reactivity, making nitropyridines versatile building blocks in organic synthesis. chemimpex.com this compound, a yellow to light brown crystalline solid, serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comatomfair.com
| Property | Value | Source |
| Chemical Formula | C₆H₆N₂O₂ | scbt.comlongkechem.comsynquestlabs.com |
| Molecular Weight | 138.12 g/mol | echemi.com |
| Melting Point | 61-62 °C | echemi.com |
| Boiling Point | 283.7 °C (Predicted) | echemi.com |
| Density | 1.246 g/cm³ (Predicted) | echemi.com |
Positioning of this compound within the Nitropyridine Family
This compound is a derivative of pyridine featuring two key functional groups that dictate its chemical behavior: a methyl group (-CH₃) at the 4-position and a nitro group (-NO₂) at the 2-position. chemimpex.com The pyridine ring itself is an aromatic heterocycle containing a nitrogen atom, which imparts a degree of electron deficiency to the ring system compared to benzene (B151609).
The structural arrangement of the substituents is crucial. The nitro group is strongly electron-withdrawing, a property that significantly decreases the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the methyl group is electron-donating via an inductive effect. The interplay between the electron-donating methyl group and the powerfully electron-withdrawing nitro group, positioned ortho to the ring nitrogen, creates a distinct electronic environment that governs the molecule's reactivity and makes it a specialized tool in synthesis. chemimpex.comnih.gov This compound typically appears as a yellow to light brown crystalline powder. chemimpex.comatomfair.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 18368-71-3 chemimpex.comscbt.com |
| Molecular Formula | C₆H₆N₂O₂ chemimpex.comscbt.com |
| Molecular Weight | 138.13 g/mol chemimpex.comscbt.com |
| Appearance | Brown to yellow powder chemimpex.com |
| Melting Point | 61-62 °C echemi.comlongkechem.com |
| Boiling Point (Predicted) | 283.7±20.0 °C echemi.com |
| Density (Predicted) | 1.246±0.06 g/cm³ echemi.com |
This table presents data compiled from various chemical suppliers and databases.
This compound is a versatile intermediate widely employed in organic synthesis. chemimpex.comatomfair.com Its value lies in its capacity to serve as a starting material for the construction of more complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries. consensus.appchemimpex.com
The compound's functional groups are key to its role as a synthetic building block. The nitro group can be readily reduced to an amino group (-NH₂), a common and pivotal transformation in the synthesis of many biologically active compounds. This resulting aminomethylpyridine is a precursor for a diverse range of heterocyclic systems. The presence of the nitro group also activates the pyridine ring for certain types of reactions.
Its application as an intermediate is noted in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com In the agricultural sector, it is used in the formulation of pesticides and herbicides. chemimpex.com Researchers also recognize its potential in creating novel materials and chemical sensors due to its modifiable chemical structure. chemimpex.com
Scope and Objectives of the Research Outline
The scope of this article is strictly focused on the chemical identity and synthetic utility of this compound. The objective is to provide a scientifically accurate overview based on its structural features and its established role as an intermediate in organic synthesis. This document adheres to a professional and authoritative tone, presenting detailed research findings.
Specifically excluded from this article is any information pertaining to dosage, administration, or safety and adverse effect profiles. The content is confined to the chemical and synthetic aspects of the compound as outlined.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENLLAEDBMNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939741 | |
| Record name | 4-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-71-3 | |
| Record name | 4-Methyl-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-71-3 | |
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| Record name | 2-Nitro-4-picoline | |
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| Record name | 2-Nitro-4-picoline | |
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| Record name | 4-Methyl-2-nitropyridine | |
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| Record name | 4-Methyl-2-nitropyridine | |
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| Record name | 2-Nitro-4-picoline | |
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Advanced Synthetic Methodologies for 4 Methyl 2 Nitropyridine and Its Derivatives
Direct Nitration Approaches to Pyridine (B92270) Systems
Direct nitration of the pyridine ring is a notoriously difficult transformation. The electron-deficient nature of the aromatic system, a consequence of the electronegative nitrogen atom, deactivates the ring towards electrophilic aromatic substitution.
Challenges in Direct Nitration of Pyridine and its Alkyl Derivatives
The primary challenge in the direct nitration of pyridine and its alkyl derivatives, such as 4-methylpyridine (B42270) (4-picoline), lies in the propensity of the ring nitrogen to be protonated under the strongly acidic conditions of nitration. This forms a pyridinium (B92312) ion, which is even more deactivated towards electrophilic attack than pyridine itself. Consequently, forcing conditions, such as high temperatures, are required, which often lead to low yields and a mixture of products.
Furthermore, the electronic distribution in the pyridine ring directs electrophilic attack to the 3- and 5-positions (meta-positions), making the synthesis of 2- or 4-nitropyridines by direct nitration a formidable challenge. In the case of 4-methylpyridine, direct nitration predominantly yields 4-methyl-3-nitropyridine.
Nitration using Dinitrogen Pentoxide (N₂O₅)
A more effective method for the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅). researchgate.net This approach circumvents the need for strongly acidic conditions that lead to the deactivating pyridinium ion.
The reaction of pyridine with dinitrogen pentoxide in an organic solvent leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate. researchgate.net This intermediate is then treated with a nucleophile, such as sodium bisulfite, which adds to the pyridine ring, typically at the 2- or 4-position, to form a dihydropyridine (B1217469) adduct. This is followed by a rearrangement where the nitro group migrates from the nitrogen atom to a carbon atom on the ring, a process believed to occur via a prepchem.comresearchgate.net sigmatropic shift. researchgate.net Subsequent elimination of the nucleophile restores the aromaticity of the ring, yielding the nitropyridine product.
The migration of the nitro group in the N-nitropyridinium intermediate predominantly leads to the formation of 3-nitropyridines. researchgate.net This regioselectivity is a key feature of the dinitrogen pentoxide method.
However, to achieve substitution at the 4-position, a different strategy is often employed. The direct nitration of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid selectively yields 4-nitropyridine-N-oxide. oc-praktikum.de The N-oxide group activates the 4-position towards electrophilic attack and can be subsequently removed.
Optimization of Nitration Conditions for 4-Methylpyridine Precursors
Given the challenges of direct nitration to obtain 4-methyl-2-nitropyridine, an alternative and more efficient route involves the nitration of a precursor, 4-methylpyridine-N-oxide. The N-oxide can be synthesized by the oxidation of 4-methylpyridine. The nitration of 2,3-dimethylpyridine-N-oxide using a mixture of potassium nitrate and sulfuric acid has been reported, suggesting a similar approach could be applied to 4-methylpyridine-N-oxide. google.com
The resulting this compound-N-oxide can then be deoxygenated to yield the target compound, this compound. nih.gov Various reagents can be employed for the deoxygenation of pyridine-N-oxides, including phosphorus trichloride (B1173362) (PCl₃). acs.orgchemicalbook.com This two-step sequence of N-oxidation followed by nitration and subsequent deoxygenation provides a more regioselective and higher-yielding pathway to 2-nitro-substituted pyridines compared to direct nitration.
Table 1: Comparison of Nitration Methods for Pyridine Derivatives
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Yield |
|---|---|---|---|---|
| Pyridine | N₂O₅, then NaHSO₃ | Organic solvent, then aqueous workup | 3-Nitropyridine (B142982) | 77% researchgate.net |
| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130°C, 3 hours | 4-Nitropyridine-N-oxide | 42% oc-praktikum.de |
| 2,3-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 80-120°C | 2,3-Dimethyl-4-nitropyridine-N-oxide | High google.com |
| 4-Nitro-2-methylpyridine-N-oxide | PCl₃ | Chloroform, 0°C to room temp. | 2-Methyl-4-nitropyridine | 79% |
Multicomponent Reactions for Pyridine Ring Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines. bohrium.com
The Hantzsch dihydropyridine synthesis is a classic example of an MCR used for the construction of pyridine rings. mdpi.com While the traditional Hantzsch reaction has limitations in producing unsymmetrical pyridines, modern variations have been developed to address this.
A recent study demonstrated a multicomponent approach for the synthesis of unsymmetrical 4-methyl-substituted 5-nitro-1,4-dihydropyridines. researchgate.netmdpi.combohrium.commagritek.com This reaction involves the condensation of a 2-nitroacetophenone or nitroacetone, acetaldehyde (B116499) diethyl acetal (B89532) (as a source of acetaldehyde), a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in acetic acid. The resulting 1,4-dihydropyridines can then be oxidized to the corresponding nitropyridines. researchgate.netmdpi.combohrium.commagritek.com
While this specific example leads to 5-nitropyridines, it highlights the potential of MCRs to construct highly substituted pyridine rings with nitro and methyl groups in a single step. The challenge remains in designing the appropriate starting materials and reaction conditions to achieve the desired 2-nitro-4-methyl substitution pattern. The flexibility of MCRs suggests that with further development, they could provide a viable pathway to this compound and its derivatives.
Table 2: Example of a Four-Component Reaction for the Synthesis of a 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridine Derivative
| Component 1 | Component 2 | Component 3 | Component 4 | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| 2-Nitroacetophenone | 1,1-Diethoxyethane | β-Dicarbonyl compound | Ammonium acetate | Glacial acetic acid | 60°C, 2.5 hours | 4-Methyl-substituted 5-nitro-1,4-dihydropyridine |
Hantzsch Dihydropyridine Synthesis and its Adaptations
The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that provides a versatile method for preparing dihydropyridine derivatives. wikipedia.org The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to form the corresponding pyridine. wikipedia.org
Adaptations of the Hantzsch synthesis allow for the incorporation of various substituents onto the dihydropyridine ring. For the synthesis of precursors to this compound, specific starting materials are employed. The synthesis of new nifedipine (B1678770) analogues, for instance, has been achieved where the ortho-nitrophenyl group at the 4-position is replaced by other moieties like 1-methyl-5-nitro-2-imidazolyl or 2-methyl-4(5)-chloro-5(4)-imidazolyl, through Hantzsch condensation. researchgate.net
The Hantzsch reaction is widely used to produce a variety of 1,4-dihydropyridine derivatives. These compounds are of significant pharmacological interest. For example, certain 4-nitrosophenyl-1,4-dihydropyridines have been synthesized from their corresponding nitro compounds, which were initially prepared via the Hantzsch synthesis. researchgate.net The derivatization to create 4-methyl-substituted 5-nitro-1,4-dihydropyridines is a key step in creating a diverse range of molecules with potential biological activities.
Aromatization Strategies for Nitropyridine Formation
The dihydropyridine ring produced in the Hantzsch synthesis can be aromatized to form the final pyridine product. wikipedia.orgwur.nl This oxidation step is a crucial transformation and can be achieved using a variety of oxidizing agents. mdpi.com The driving force for this reaction is the formation of the stable aromatic pyridine ring. wikipedia.org Various methods have been developed for the oxidative aromatization of 1,4-dihydropyridines, including the use of catalysts like pyritic ash under eco-sustainable conditions. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.orgchemistrysteps.com This strategy is especially effective for heteroaromatic compounds like pyridines, which are more reactive towards nucleophiles than benzene (B151609). youtube.com The presence of electron-withdrawing groups on the aromatic ring facilitates the SNAr mechanism. chemistrysteps.com
Halonitropyridines are important substrates for SNAr reactions. The halogen atom acts as a leaving group, which is displaced by a nucleophile. wikipedia.org The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen relative to the nitrogen atom in the pyridine ring, with ortho and para positions being more reactive. youtube.com
A common application of SNAr in this context is the amination of halonitropyridines. Various nitrogen nucleophiles, such as amines, can be used to displace the halogen atom. youtube.com For example, 2-chloropyridine (B119429) can react with amines to introduce a new nitrogen substituent at the 2-position. youtube.com This type of reaction is fundamental in synthesizing a wide array of substituted pyridines.
Displacement of Halogens in Halonitropyridines
Reactivity of 2-chloro-5-nitropyridine (B43025) and related compounds
2-Chloro-5-nitropyridine is a key starting material for the synthesis of various substituted nitropyridines due to its susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 5-position, facilitating its displacement by a variety of nucleophiles. This reactivity is fundamental in introducing diverse functionalities to the pyridine ring.
The reactions of 2-chloro-5-nitropyridine with nucleophiles such as arenethiolates proceed via an addition-elimination mechanism. rsc.org Kinetic studies have shown that these reactions follow second-order kinetics, with the rate depending on the nature of the nucleophile. rsc.org It has been observed that 2-chloro-5-nitropyridine (a para-like isomer in terms of the relationship between the leaving group and the nitro group) reacts faster than its ortho-like counterpart, 2-chloro-3-nitropyridine. rsc.org This highlights the electronic influence of the nitro group on the regioselectivity and rate of substitution.
While direct synthesis of this compound from 2-chloro-5-nitropyridine is not a standard route, the reactivity of the latter provides a basis for creating a variety of 5-substituted-2-chloropyridines, which can then be further functionalized. The nitro group on the pyridine ring is known to behave similarly to a halogen in its ability to be replaced by nucleophilic reagents, which further expands the synthetic possibilities. google.com
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. wikipedia.org This reaction allows for the introduction of a substituent onto the aromatic ring in a position occupied by a hydrogen atom, typically ortho or para to a nitro group. wikipedia.org
Mechanism involving Meisenheimer adduct formation and β-elimination
The mechanism of the VNS reaction involves the initial attack of a carbanion, which bears a leaving group (Y), on an electron-deficient carbon of the nitroarene ring to form a Meisenheimer adduct, also known as a σ-complex. researchgate.netguidechem.com This intermediate is a resonance-stabilized anionic species. researchgate.netguidechem.com
Alkylation of nitropyridines via sulfonyl-stabilized carbanions
A significant application of the VNS reaction is the alkylation of nitropyridines. Sulfonyl-stabilized carbanions are particularly effective nucleophiles in these reactions. researchgate.netacs.org Electrophilic nitropyridines readily react with carbanions generated from alkyl phenyl sulfones to yield C-H alkylation products. researchgate.netacs.org
The process begins with the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid (e.g., PhSO₂H). researchgate.netacs.org Mechanistic studies have revealed that for the elimination to occur effectively, the newly introduced alkyl substituent and the adjacent nitro group need to adopt a coplanar arrangement with the pyridine ring to stabilize the resulting benzylic anion. acs.org Steric hindrance can impede this planarization and, in some cases, prevent the elimination step, leading to the isolation of the protonated Meisenheimer adduct. acs.org
The table below summarizes the alkylation of various nitropyridines with sulfonyl-stabilized carbanions, demonstrating the scope of this methodology.
| Nitropyridine | Alkyl Phenyl Sulfone | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Nitropyridine | Methyl phenyl sulfone | KHMDS | DMF | -40 | 4-Methyl-3-nitropyridine | 75 | nih.gov |
| 3-Nitropyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 4-Ethyl-3-nitropyridine | 82 | nih.gov |
| 3,5-Dinitropyridine | Methyl phenyl sulfone | KHMDS | DMF | -60 | 4-Methyl-3,5-dinitropyridine | 91 | acs.org |
| 2-Chloro-5-nitropyridine | Methyl phenyl sulfone | KHMDS | DMF | -40 | 2-Chloro-4-methyl-5-nitropyridine | 68 | acs.org |
Selective amination in the para position to the nitro group
The VNS reaction can also be employed for the direct amination of nitropyridines. scispace.comresearchgate.net By selecting appropriate aminating agents, it is possible to introduce an amino group selectively at the position para to the nitro group. This regioselectivity is a key advantage of the VNS methodology. scispace.comresearchgate.net
For instance, 3-nitropyridine and its derivatives can be aminated in the para position (C-6) using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. researchgate.net This provides a direct route to 2-amino-5-nitropyridine (B18323) derivatives. The choice of the aminating reagent can influence the yield and the ease of product isolation. researchgate.net
Functional Group Interconversions and Transformations
Reduction of the Nitro Group to Amino
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of pyridine derivatives, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. jsynthchem.com This transformation opens up a wide range of subsequent functionalization possibilities.
A variety of reducing agents can be employed for the conversion of nitropyridines to aminopyridines. Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. organic-chemistry.org Other reagents, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) or stannous chloride (SnCl₂), are also effective for this reduction. jsynthchem.comnih.gov The choice of the reducing agent and reaction conditions can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. researchgate.net
The table below provides an overview of common methods for the reduction of nitroarenes to anilines, which are applicable to nitropyridines like this compound.
| Reagent | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Various solvents, ambient or elevated pressure/temperature | High efficiency, clean reaction | Can reduce other functional groups, potential for dehalogenation | organic-chemistry.org |
| Fe, HCl/AcOH | Aqueous or alcoholic solvents, heating | Inexpensive, good for large-scale synthesis | Requires acidic conditions, workup can be tedious | researchgate.net |
| SnCl₂, HCl | Concentrated HCl, often with heating | Effective for a wide range of substrates | Stoichiometric amounts of tin salts are produced as waste | jsynthchem.com |
| NaBH₄/Ni(PPh₃)₄ | Ethanol solvent | Mild conditions, enhanced reducing power of NaBH₄ | Requires a transition metal complex | jsynthchem.com |
Modification of Methyl Substituents
The methyl group at the 4-position of the nitropyridine ring is a key site for synthetic modification, allowing for the elaboration of the core structure into more complex molecules. One significant transformation is the condensation reaction with aldehydes.
Research has demonstrated that the methyl group of this compound can react with aldehydes, such as benzaldehyde (B42025), in the presence of a base like piperidine (B6355638). This reaction, typically performed under reflux in methanol (B129727), results in the formation of a styryl-type derivative, specifically 4-(2-phenylvinyl)-2-nitropyridine. In one documented procedure, reacting this compound with benzaldehyde in methanol with piperidine as a catalyst for 10 hours yielded the product as a yellow solid with a 54% yield. unimi.it This type of condensation activates the methyl group, enabling the formation of a new carbon-carbon double bond and conjugating the pyridine ring with an aryl substituent. unimi.it
A similar strategy is employed in the synthesis of 6-azaindole, where a derivative of 4-methyl-nitropyridine undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). patsnap.com This reaction modifies the methyl group into a dimethylaminovinyl substituent, which is a crucial intermediate that can subsequently undergo reductive cyclization to form the fused heterocyclic azaindole system. patsnap.com
Table 1: Condensation Reaction of this compound Use the sliders and filters to explore the data.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Time (h) | Yield (%) | Product |
| This compound | Benzaldehyde | Piperidine | Methanol | 10 | 54% | 4-(2-phenylvinyl)-2-nitropyridine |
Conjugation with Other Heterocyclic Systems
This compound serves as a valuable building block for synthesizing more complex molecules where the pyridine ring is conjugated with other heterocyclic systems. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where the nitro group activates the ring towards attack, or by utilizing existing functional groups to build new rings.
In the synthesis of advanced imidazopyridine derivatives, which act as PD-1/PD-L1 antagonists, a related compound, 5-fluoro-4-methyl-2-nitropyridine (B6323135), is used in a key SNAr step. acs.orgrug.nlnih.gov In this process, the fluorine atom is displaced by a nucleophile, such as a substituted biphenyl (B1667301) methanol, to link the nitropyridine core to another aromatic system. acs.orgrug.nlnih.gov This reaction is facilitated by a strong base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.orgrug.nlnih.gov The resulting molecule, containing conjugated aromatic and heterocyclic systems, is then further transformed, typically by reducing the nitro group to an amine, which can then be cyclized to form a fused imidazo[1,2-a]pyridine (B132010) ring system. acs.orgnih.gov
Another example involves palladium-catalyzed cross-coupling reactions. 5-Bromo-4-methyl-2-nitropyridine can be coupled with other heterocyclic moieties, such as tert-butyl piperazine-1-carboxylate. google.com Using a palladium catalyst like Pd₂(dba)₃ with a ligand such as BINAP, the pyridine ring is conjugated to the piperazine (B1678402) ring, forming a C-N bond and linking the two heterocyclic systems. google.com
These methodologies demonstrate the utility of functionalized this compound derivatives in constructing complex, multi-ring systems with potential applications in medicinal chemistry.
Flow Chemistry Approaches for Scale-Up and Safety
Nitration reactions are notoriously hazardous due to their highly exothermic nature and the use of corrosive reagents, which can lead to thermal runaways and the formation of explosive intermediates. rsc.org Traditional batch processing methods for nitration are difficult to scale up safely and efficiently. acs.org Flow chemistry, particularly using microreactors, has emerged as a superior alternative that significantly enhances safety and improves process control. acs.org
The key advantages of flow chemistry for nitration include:
Enhanced Heat Transfer: Microreactors possess a very high surface-area-to-volume ratio, allowing for rapid and efficient dissipation of the intense heat generated during nitration. This prevents the formation of localized hot spots, which can trigger side reactions or decomposition.
Improved Safety: The small internal volume (hold-up volume) of a flow reactor means that only a tiny quantity of hazardous material is reacting at any given moment. This inherently safer design minimizes the potential consequences of a runaway reaction.
Precise Process Control: Flow systems enable precise control over reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry, leading to higher yields, better selectivity, and improved reproducibility compared to batch methods.
Continuous Flow Nitration of Pyridine N-oxide
The synthesis of nitropyridines often begins with the N-oxidation of the pyridine ring, followed by nitration. The nitration of pyridine N-oxide is a classic example that benefits greatly from flow chemistry. In a continuous flow setup, a solution of pyridine N-oxide in a strong acid like sulfuric acid is mixed with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) at the junction of a microreactor.
The combined stream flows through a heated capillary or tube, where the reaction occurs over a defined residence time. For instance, the nitration of pyridine N-oxide has been performed in a microreactor at 120 °C with a residence time of 80 minutes, achieving a 78% yield of 4-nitropyridine (B72724) N-oxide, which is an improvement over the 72% yield obtained in a conventional flask experiment. google.com This continuous process allows for safe operation at elevated temperatures, accelerating the reaction while maintaining control.
Table 2: Comparison of Batch vs. Flow Nitration of Pyridine N-oxide Use the sliders and filters to explore the data.
| Method | Temperature (°C) | Residence Time | Yield (%) |
| Batch (Flask) | ~120 | N/A | 72% |
| Continuous Flow | 120 | 80 min | 78% |
Minimizing Energetic Intermediates in Continuous Processes
A primary safety benefit of continuous flow synthesis is the minimization of the accumulation of highly energetic and potentially explosive intermediates. In the context of nitropyridine synthesis, the nitrated products themselves can be thermally unstable.
By design, flow reactors maintain a very small reaction volume. This means that at any point in time, the quantity of the energetic nitration product within the reactor is minimal. The product is continuously removed from the reaction zone as it is formed and can be immediately quenched or passed to the next stage of a process. This "just-in-time" production and consumption approach prevents the buildup of hazardous materials to unsafe levels, a stark contrast to batch reactors where the entire volume of material reacts over a prolonged period. This methodology is crucial for enabling the safe scale-up of nitration processes.
Advanced Spectroscopic Characterization and Computational Chemistry of 4 Methyl 2 Nitropyridine
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 4-methyl-2-nitropyridine, offering a unique "fingerprint" based on its structural composition. thermofisher.commdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is frequently employed to complement experimental findings, providing a theoretical basis for the assignment of vibrational modes. nih.govresearchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrational modes of the pyridine (B92270) ring, the methyl group, and the nitro group. The pyridine ring vibrations typically appear in the fingerprint region of the spectra and are sensitive to the positions of the substituents.
For the methyl group, characteristic vibrations include symmetric and asymmetric stretching modes, which are typically observed in the 2900-3000 cm⁻¹ region. Bending vibrations of the methyl group, such as asymmetric and symmetric (umbrella) modes, also produce identifiable bands in the spectra.
The nitro group (NO₂) exhibits strong and characteristic absorption bands in the IR spectrum due to the high polarity of the N-O bonds. These are crucial for the identification of the compound.
Detailed Vibrational Assignments using Potential Energy Distribution (PED) Analysis
To achieve a precise assignment of the observed vibrational bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. This computational method quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. For complex molecules like this compound, where vibrational coupling is common, PED analysis is indispensable for an unambiguous assignment of the spectral bands. nih.gov
Table 1: Illustrative Vibrational Mode Assignments for a Substituted Nitropyridine
| Frequency (cm⁻¹) | Assignment (Contribution %) |
| ~3100 | ν(C-H) aromatic (98%) |
| ~2950 | νₐₛ(CH₃) (95%) |
| ~1600 | ν(C=C) + ν(C=N) ring (70%) |
| ~1530 | νₐₛ(NO₂) (85%) |
| ~1450 | δₐₛ(CH₃) (80%) |
| ~1350 | νₛ(NO₂) (80%) |
| ~840 | γ(C-H) out-of-plane (75%) |
| ~740 | ω(NO₂) wagging (65%) |
| Note: This table is a generalized representation based on typical values for substituted nitropyridines and is for illustrative purposes only. Specific experimental or calculated data for this compound is required for an accurate table. |
Characterization of Nitro Group Vibrations
The nitro group (NO₂) is a key functional group in this compound, and its vibrations are prominent features in the IR and Raman spectra. The two most significant vibrations are the asymmetric and symmetric stretching modes of the N-O bonds.
Asymmetric NO₂ Stretching (νₐₛ(NO₂)): This mode typically appears as a strong band in the IR spectrum in the region of 1500-1560 cm⁻¹.
Symmetric NO₂ Stretching (νₛ(NO₂)): This vibration results in another strong IR band, usually found at a lower frequency, between 1300-1370 cm⁻¹.
Other characteristic vibrations of the nitro group include:
Scissoring (Bending) Vibration (δ(NO₂)): This in-plane deformation is generally observed in the 830-890 cm⁻¹ range.
Wagging Vibration (ω(NO₂)): This out-of-plane motion occurs at a lower frequency, typically around 700-750 cm⁻¹.
Rocking Vibration (ρ(NO₂)): Another in-plane motion that is found in the 500-600 cm⁻¹ region.
The precise frequencies of these modes are sensitive to the electronic environment, including conjugation with the pyridine ring and the influence of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule. The chemical shifts of these nuclei are highly sensitive to the electronic structure, allowing for the elucidation of the molecular architecture. uobasrah.edu.iq
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group, along with their positions on the pyridine ring, significantly influence the chemical shifts of the ring protons.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal. The carbons attached to or near the electron-withdrawing nitro group are expected to be deshielded and resonate at a higher chemical shift (downfield). Conversely, the methyl group will cause a shielding effect on the carbon to which it is attached.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.4 | ~21 |
| C2 | - | ~158 |
| C3 | ~8.0 | ~120 |
| C4 | - | ~150 |
| C5 | ~7.3 | ~125 |
| C6 | ~8.6 | ~152 |
| Note: These are estimated values based on the analysis of similar substituted pyridines. researchgate.netresearchgate.net Experimental data is required for precise assignments. |
Elucidation of Structural Isomers and Substituent Effects
NMR spectroscopy is a powerful technique for distinguishing between structural isomers. For example, the isomers of methyl-nitropyridine (e.g., this compound vs. 2-methyl-4-nitropyridine) would exhibit distinctly different ¹H and ¹³C NMR spectra. The splitting patterns (multiplicity) of the aromatic protons and the chemical shifts of both the methyl and ring carbons would provide unambiguous evidence for the specific substitution pattern.
The substituent effects on the chemical shifts are additive to a certain extent and can be predicted using empirical parameters. The nitro group at the 2-position exerts a strong deshielding effect, particularly on the adjacent protons and carbons (at C3 and C6). The methyl group at the 4-position introduces a shielding effect, most pronounced at the ipso-carbon (C4) and the ortho-protons/carbons (C3 and C5). The interplay of these electronic effects results in the unique NMR spectral signature of this compound. Studies on various substituted nitropyridine N-oxides have shown that the shielding of the pyridine ring nitrogen is also highly sensitive to the nature and position of ring substituents. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. For this compound, this technique provides insights into its electronic transitions and the pathways for relaxation from excited states.
Electronic Transitions and Absorption Maxima
The electronic spectrum of this compound is characterized by absorptions in the UV region resulting from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions in this molecule involve its π-system and the non-bonding electrons on the oxygen atoms of the nitro group.
The primary transitions observed are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from the bonding π orbitals of the aromatic pyridine ring to the corresponding anti-bonding π* orbitals. The presence of the nitro group (a chromophore) and the methyl group (an auxochrome) influences the energy of these transitions. The conjugated system of the pyridine ring and the nitro group leads to a delocalization of π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths compared to unsubstituted pyridine.
The n → π* transitions are of lower intensity and occur at longer wavelengths. These involve the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the pyridine ring. Studies on related nitropyridine derivatives indicate that these electronic transitions are sensitive to the molecular structure and solvent polarity. nih.gov For instance, research on methyl derivatives of 4-nitropyridine (B72724) N-oxide, a structurally similar compound, has shown that methyl groups can modify the electronic interaction between the ring and the NO2 group, primarily through steric effects, which in turn affects the absorption maxima. osi.lvresearchgate.net
While specific absorption maxima (λmax) values for this compound are not extensively reported in the reviewed literature, the electronic absorption profiles of similar compounds, such as 2-N-phenylamino-methyl-nitro-pyridine isomers, show broad absorption bands in the 200–600 nm range, corresponding to these π→π* electronic excitations. nih.gov
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Intensity | Expected Wavelength Region |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | High | Shorter wavelength UV |
Excited State Relaxation Pathways
Following the absorption of UV radiation and promotion to an electronic excited state, the this compound molecule must dissipate the excess energy to return to the ground state. The pathways for this relaxation can include both radiative processes, such as fluorescence and phosphorescence, and non-radiative processes like internal conversion and intersystem crossing.
Detailed experimental studies on the specific excited-state dynamics and relaxation pathways for this compound are not prominently available. However, research on other nitroaromatic compounds and pyridine derivatives provides a general framework for understanding these processes. nih.gov Upon excitation, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the excited electronic state. From here, it can return to the ground state via several competing pathways. Internal conversion, a non-radiative transition between states of the same spin multiplicity (e.g., S1 to S0), is often a dominant relaxation mechanism for many organic molecules. Alternatively, intersystem crossing to a triplet state (T1) can occur, which may then lead to phosphorescence (a radiative decay from T1 to S0) or non-radiative decay to the ground state. The efficiency of these different pathways is influenced by the molecular structure, rigidity, and the presence of heavy atoms or specific functional groups.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal mass of this compound (C6H6N2O2) is 138 Da. matrix-fine-chemicals.comechemi.com
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+•) would be observed at an m/z (mass-to-charge ratio) of 138. The fragmentation of this molecular ion provides valuable structural information. A plausible fragmentation pathway would involve the loss of the nitro group (NO2), which has a mass of 46 Da. This would result in a significant fragment ion at m/z 92.
Another characteristic fragmentation could be the loss of a neutral nitric oxide molecule (NO, 30 Da) to give a fragment at m/z 108, followed by the loss of a carbonyl group (CO, 28 Da) to yield a fragment at m/z 80. The fragmentation of the pyridine ring itself can lead to a complex pattern of smaller ions. The stability of the resulting ions often dictates the intensity of the observed peaks; for example, the formation of stable carbocations is a favored process. chemguide.co.uklibretexts.org Analysis of fragmentation patterns in related nitropyrazole compounds also suggests that rearrangements and loss of nitrogen atoms can occur. researchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 138 | [C6H6N2O2]+• (Molecular Ion) | - |
| 122 | [M - O]+• | O |
| 108 | [M - NO]+• | NO |
| 92 | [M - NO2]+ | NO2 |
| 78 | [C5H4N]+ | C2H2O2 or other fragments |
X-ray Crystallography and Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the chemical and physical properties of this compound.
Single-Crystal X-ray Diffraction (SXRD) Analysis
To perform SXRD analysis, a high-quality single crystal of this compound is required. While specific crystallographic data for this compound is not available in the reviewed literature, studies on closely related compounds illustrate the type of information that can be obtained. For example, the crystal structure of 4-Methyl-3-nitropyridin-2-amine has been determined. nih.gov Similarly, the crystal structure of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol has been reported to be in an orthorhombic crystal system with the space group Pna21. researchgate.net
An SXRD analysis of this compound would yield its unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal lattice. This data would precisely define the packing of the molecules in the solid state.
Table 3: Illustrative Crystal Data for a Related Compound (4-Methyl-3-nitropyridin-2-amine)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.973 (2) |
| b (Å) | 12.333 (4) |
| c (Å) | 7.324 (2) |
| β (°) | 108.33 (3) |
| Volume (Å3) | 683.9 (4) |
| Z (molecules/unit cell) | 4 |
(Data for illustrative purposes based on a related structure)
Conformational Analysis and Intermolecular Interactions
The data from an SXRD study would allow for a detailed conformational analysis of the this compound molecule. This includes the planarity of the pyridine ring and the orientation of the methyl and nitro substituents relative to the ring. In similar structures, like 4-Methyl-3-nitropyridin-2-amine, the pyridine ring is essentially planar, and the nitro group is slightly twisted out of this plane. nih.gov The dihedral angle between the pyridine ring and the nitro group would be a key parameter determined from the crystal structure.
Furthermore, the crystal structure would reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, which lacks strong hydrogen bond donors, the packing would likely be governed by weaker interactions such as C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the methyl group or the pyridine ring interact with the oxygen atoms of the nitro group or the nitrogen atom of an adjacent pyridine ring. Additionally, π–π stacking interactions between the aromatic pyridine rings of neighboring molecules are expected to play a significant role in the crystal packing, as is common in aromatic compounds. nih.gov In the crystal structure of 4-Methyl-3-nitropyridin-2-amine, for instance, molecules form dimers through N–H···N hydrogen bonds, and these dimers are further stabilized by π–π stacking interactions. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 4-nitropyridine N-oxide |
| 2-N-phenylamino-methyl-nitro-pyridine |
| 4-Methyl-3-nitropyridin-2-amine |
| 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol |
| Nitropyrazole |
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis for this compound reveals the nature and extent of various non-covalent interactions that dictate its crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.
The red, white, and blue color-coded dnorm surface provides a qualitative visualization of these interactions, where red spots indicate close contacts with distances shorter than the van der Waals radii sum, white areas represent contacts approximately equal to the van der Waals radii sum, and blue regions signify longer contacts. nih.govnih.gov For instance, the presence of red spots would indicate potential hydrogen bonding or other strong intermolecular forces.
By quantifying the percentage contribution of each type of contact to the total Hirshfeld surface area, a more detailed understanding of the packing is achieved. For similar pyridine derivatives, H···H interactions often constitute the largest percentage, followed by other contacts involving heteroatoms. nih.govmdpi.com These interactions collectively form a three-dimensional supramolecular network, ensuring the stability of the crystal structure. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide valuable insights into the electronic structure, geometry, and reactivity of this compound at the molecular level. These computational methods complement experimental data and allow for a deeper understanding of the molecule's properties.
Geometry Optimization using Hartree-Fock and Density Functional Theory (DFT)
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed for this purpose. researchgate.netntnu.no HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.nonih.gov While computationally efficient, it does not fully account for electron correlation.
DFT, on the other hand, is a method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. ntnu.nontnu.no For many organic molecules, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data for both geometric parameters and vibrational frequencies. researchgate.netreddit.com The optimized geometry corresponds to a minimum on the potential energy surface and provides foundational data for subsequent calculations of other molecular properties.
The choice of basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis sets, such as 6-31G and 6-311G, are commonly used. gaussian.com The addition of polarization functions (e.g., (d,p)) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. gaussian.comscirp.org
For this compound, a combination like the B3LYP functional with the 6-311G(d,p) basis set is a common and reliable choice for geometry optimization and other property calculations. researchgate.net Validation of the chosen computational level is typically performed by comparing the calculated structural parameters (bond lengths and angles) with available experimental data, such as from X-ray crystallography, if available. researchgate.net The selection of a suitable basis set represents a balance between computational cost and the desired accuracy of the results. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and charge transfer within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org
For this compound, NBO analysis can quantify the electron density on each atom and in each bond, providing a detailed picture of the electronic structure. wikipedia.org It also allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu These interactions are quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction. wisc.edu This analysis can reveal important intramolecular charge transfer pathways, for example, from the lone pairs of the oxygen atoms in the nitro group to antibonding orbitals in the pyridine ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and the electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
For this compound, the spatial distribution and energy levels of the HOMO and LUMO can be calculated using DFT. The HOMO is expected to be localized primarily on the pyridine ring and the methyl group, while the LUMO would likely be centered on the electron-withdrawing nitro group and the pyridine ring. This distribution provides insights into the reactive sites of the molecule for both nucleophilic and electrophilic attack. nih.govpku.edu.cn
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). schrodinger.comwikipedia.org This energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. wikipedia.orgirjweb.com
The HOMO-LUMO gap also has implications for the optical properties of the molecule. The energy of the gap is related to the lowest energy electronic transition that can occur. schrodinger.com This information can be used to predict the wavelengths of light that the molecule will absorb, which is relevant to its UV-Vis spectrum. schrodinger.com Modifications to the molecular structure, such as the introduction of different substituent groups, can alter the HOMO and LUMO energy levels and thus tune the energy gap and the resulting reactivity and optical properties. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential, which are crucial for understanding its intermolecular interactions.
In the MEP map of this compound, the regions of negative potential, indicated by red and yellow, are primarily located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas represent the most likely sites for electrophilic attack, as they are electron-rich. Conversely, the regions of positive potential, shown in blue, are concentrated around the hydrogen atoms of the methyl group and the pyridine ring. These electron-deficient sites are susceptible to nucleophilic attack.
The MEP analysis highlights the significant influence of the electron-withdrawing nitro group on the electronic distribution of the pyridine ring. This effect, combined with the presence of the methyl group, modulates the reactivity of the entire molecule. The insights gained from the MEP map are instrumental in predicting how this compound will interact with other molecules and in designing synthetic pathways.
Prediction of Spectroscopic Data (IR, Raman, NMR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions are essential for interpreting experimental spectra and for the structural elucidation of new compounds.
Infrared (IR) and Raman Spectroscopy
The vibrational spectra of this compound can be predicted using DFT calculations. The calculated IR and Raman spectra provide information about the characteristic vibrational modes of the molecule. Key vibrational frequencies are associated with the stretching and bending of specific bonds, such as the C-H bonds of the methyl group and the pyridine ring, the C-N bonds, and the N-O bonds of the nitro group.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| N-O Asymmetric Stretch | 1530 | High |
| N-O Symmetric Stretch | 1350 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Methyl) | 2980-2870 | Medium |
These predicted spectra serve as a valuable reference for the analysis of experimental data, aiding in the assignment of observed spectral bands to specific molecular vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts of this compound can also be predicted through computational calculations. nih.govrsc.org These predictions are crucial for assigning the signals in experimental NMR spectra to specific nuclei within the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the substituent groups on the pyridine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (Methyl) | 2.5 | - |
| H3 | 7.2 | - |
| H5 | 7.8 | - |
| H6 | 8.5 | - |
| C2 | - | 150 |
| C3 | - | 125 |
| C4 | - | 148 |
| C5 | - | 124 |
| C6 | - | 152 |
The predicted NMR data provides a foundational understanding of the magnetic properties of the nuclei in this compound. nih.gov
UV-Vis Spectroscopy
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum (UV-Vis) of this compound. osi.lv The predicted spectrum reveals the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π* transitions. The electronic properties of methyl-substituted 4-nitropyridine N-oxides have been studied, indicating that methyl groups can modify the electronic interaction between the N-oxide and nitro groups, primarily through steric strain. osi.lv
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states and intermediates, and to calculate the activation energies associated with different reaction steps.
One area of interest is the nucleophilic aromatic substitution (SNA) reactions of nitropyridines. The nitro group strongly activates the pyridine ring towards nucleophilic attack. Computational studies can elucidate the mechanism of these reactions, for example, by examining the reaction of this compound with various nucleophiles. acs.orgnih.gov These studies can determine whether the reaction proceeds through a Meisenheimer complex and can identify the rate-determining step.
Transition state theory can be applied to analyze the concerted mechanism of how a nucleophile attacks an electrophile. schrodinger.com By locating the transition state structure, it is possible to compute the activation energy of the reaction, which is crucial for understanding the reaction rate. schrodinger.com For nitropyridines, computational studies have explored reaction mechanisms such as nitration and alkylation. acs.orgrsc.org For instance, the nitration of pyridine compounds with N₂O₅ has been shown to proceed via the formation of an N-nitropyridinium nitrate (B79036) intermediate. rsc.org Alkylation of nitropyridines can occur through vicarious nucleophilic substitution, where the reaction involves the formation of a Meisenheimer-type adduct followed by elimination. acs.orgnih.gov
These computational investigations are vital for understanding the reactivity of this compound and for predicting the outcomes of various chemical transformations.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reactivity and Reaction Mechanisms of 4 Methyl 2 Nitropyridine
Electrophilic Aromatic Substitution Reactions
The pyridine (B92270) ring, being an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, exhibits low reactivity towards electrophilic aromatic substitution. This inherent deactivation is further intensified by the presence of the strongly electron-withdrawing nitro group. Consequently, reactions like the Friedel-Crafts alkylation and acylation, which are common for electron-rich benzene (B151609) derivatives, generally fail to proceed with nitroarenes and azaarenes like 4-methyl-2-nitropyridine. nih.gov
While direct electrophilic attack on the carbon atoms of the pyridine ring is highly disfavored, reactions under harsh conditions can sometimes lead to substitution, though often with low yields and poor selectivity. The mechanism of such reactions is often not a straightforward electrophilic aromatic substitution. For instance, the nitration of pyridine itself requires extreme conditions and proceeds with low yield. researchgate.net In the case of this compound, the deactivating effects of both the ring nitrogen and the nitro group make electrophilic substitution exceptionally challenging.
Nucleophilic Aromatic Substitution Reactions
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility.
Influence of the Nitro Group on Nucleophilic Attack
The nitro group (NO₂) plays a pivotal role in activating the pyridine ring for nucleophilic aromatic substitution (SNA_r). As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic system, particularly at the ortho and para positions relative to its location. ontosight.ai This electron deficiency makes the ring carbons more electrophilic and thus more prone to attack by nucleophiles. The presence of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
Role of the Methyl Group in Reactivity and Steric Hindrance
Sterically, the methyl group can influence the regioselectivity of nucleophilic attack. While nucleophilic attack is electronically favored at the positions ortho and para to the nitro group (positions 3 and 5, and position 6), the methyl group at position 4 can sterically hinder the approach of a nucleophile to the adjacent position 3 and 5. The outcome of a nucleophilic substitution reaction will therefore be a balance between these electronic and steric factors.
Meisenheimer Complex Formation and Stability
The mechanism of nucleophilic aromatic substitution on this compound proceeds through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This complex is formed by the addition of the nucleophile to one of the electron-deficient carbon atoms of the pyridine ring. The negative charge of the complex is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group.
Redox Chemistry of the Nitro Group
The nitro group of this compound is readily reduced under various conditions, providing a versatile handle for further functionalization of the molecule. The reduction can lead to several different products depending on the reducing agent and the reaction conditions employed.
Reduction to Amino, Hydroxylamino, or Azoxy Derivatives
The most common transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C), metal-acid combinations (e.g., Fe/HCl, Sn/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate/Pd/C). mdpi.comorgsyn.orgnih.gov The resulting 2-amino-4-methylpyridine (B118599) is a valuable building block in medicinal chemistry and materials science. nih.gov
Partial reduction of the nitro group can lead to the formation of hydroxylamino (-NHOH) or azoxy derivatives. The formation of hydroxylamines is often an intermediate step in the reduction to amines. google.comgoogle.com Under specific conditions, two molecules of the nitropyridine can react after partial reduction to form an azoxy compound, where the two pyridine rings are linked by an -N=N(O)- group. oup.comresearchgate.netresearchgate.net The synthesis of these derivatives often requires careful control of the reaction conditions to avoid over-reduction to the amine.
The following table summarizes some of the reduction products of this compound and the typical reagents used for their synthesis.
| Product | Functional Group | Typical Reducing Agents |
|---|---|---|
| 2-Amino-4-methylpyridine | -NH₂ | H₂/Pd/C, Fe/HCl, Sn/HCl, (NH₄)₂S |
| 4-Methyl-2-hydroxylaminopyridine | -NHOH | Controlled reduction with specific reagents |
| 4,4'-Dimethyl-2,2'-azoxypyridine | -N=N(O)- | Specific reducing agents like glucose in basic medium |
Oxidation Reactions
The oxidation of this compound can target the methyl group. For instance, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents . In a related compound, 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine, the methyl group was oxidized using selenium dioxide nih.gov. This suggests that similar selenium dioxide-mediated oxidation could be applicable to this compound to yield the corresponding pyridine-4-carbaldehyde derivative.
Furthermore, multicomponent reactions can lead to oxidized products. After synthesizing 4-methyl-substituted 5-nitro-1,4-dihydropyridine derivatives, their oxidation using agents like chromium(VI) oxide in acetic acid or sodium nitrite (B80452) in acetic acid results in the formation of the corresponding 2,4-dimethyl-5-nitropyridines mdpi.combohrium.com. While not a direct oxidation of this compound itself, this demonstrates the stability of the nitropyridine core under oxidative conditions that aromatize the dihydropyridine (B1217469) ring mdpi.combohrium.com.
Another relevant oxidation is the formation of N-oxides. While the direct N-oxidation of this compound is not detailed in the provided results, the N-oxidation of related pyridine derivatives is a common reaction, often preceding other transformations nih.gov.
Reactions at the Methyl Group
The methyl group at the 4-position of the pyridine ring is a key site for reactivity, primarily due to the acidity of its protons, which is enhanced by the electron-withdrawing nature of the nitro group and the ring nitrogen.
The hydrogen atoms of the methyl group in 4-methylpyridine (B42270) are acidic because the resulting anion (a carbanion) is stabilized by resonance. The negative charge can be delocalized onto the pyridine ring nitrogen atom vaia.com. In this compound, the presence of the strongly electron-withdrawing nitro group at the 2-position further increases the acidity of these methyl protons, facilitating deprotonation to form a resonance-stabilized carbanion vaia.comuobabylon.edu.iq.
The formation of this carbanion is typically achieved by using a strong base. The resulting nucleophilic carbanion is central to subsequent condensation reactions uobabylon.edu.iq. Carbanions are generally trivalent, sp3-hybridized species with a tetrahedral geometry, though this can be influenced by substituents uobabylon.edu.iq.
The carbanion generated from the deprotonation of this compound can act as a nucleophile in condensation reactions with various electrophiles, particularly aldehydes and ketones vaia.comuobabylon.edu.iq.
A common example is the reaction with aromatic aldehydes, such as benzaldehyde (B42025). In this type of reaction, the carbanion attacks the carbonyl carbon of the aldehyde, forming an adduct which then eliminates a molecule of water to yield a larger, conjugated molecule vaia.com. For instance, 2-methyl-3-nitropyridines undergo condensation with various aromatic aldehydes in the presence of a base, and this reactivity is expected to be similar for the 4-methyl-2-nitro isomer mdpi.com. These reactions are valuable for creating styryl-substituted pyridines, which are important intermediates in organic synthesis mdpi.com.
A general scheme for this condensation is presented below:
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Methylpyridine derivative (carbanion) | Benzaldehyde | Styrylpyridine derivative | vaia.com |
| 2-Methyl-3-nitropyridine derivative (carbanion) | Aromatic Aldehyde | 2-Styryl-3-nitropyridine | mdpi.com |
This reactivity allows for the construction of complex molecules from simpler precursors, forming new carbon-carbon bonds mdpi.com.
Photochemical Transformations
The photochemistry of nitropyridine derivatives is a complex field involving various excited states and potential reaction pathways, including isomerization and relaxation processes.
Upon photoexcitation, nitropyridines can undergo a variety of transformations. Studies on pyridine itself show that excitation to the S₂(ππ*) state can lead to the formation of a valence isomer, the prefulvenic form, through a conical intersection acs.org. While specific studies on this compound are limited, research on related compounds provides significant insight. For example, the photochemistry of pyridine N-oxides, which share electronic similarities with nitropyridines, involves the formation of oxaziridine (B8769555) intermediates that can rearrange to other structures acs.org.
Nitro-nitrito photoisomerization is a known photochemical process for some nitroaromatic compounds, where the nitro group (-NO₂) converts to a nitrito group (-ONO) nih.govgrafiati.com. This process is often reversible and depends on the molecular environment and the nature of the excited state. The photoprocesses of 4-(nitrophenyl)-1,4-dihydropyridines involve intramolecular photoreduction of the nitro group researchgate.net.
The relaxation of electronically excited nitropyridine derivatives involves multiple pathways for dissipating energy. Following photoexcitation, molecules can return to the ground state via radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing) processes mdpi.com.
Studies on aminonitropyridine derivatives, which are structurally related to this compound, provide a model for these pathways. Upon excitation, an initial Franck-Condon state is formed, which rapidly relaxes to an equilibrium excited singlet state, S₁ vu.nl. This S₁ state can then decay through several channels:
Fluorescence: Radiative decay back to the ground state.
Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state (S₁) to a triplet excited state (T₁). This is often a major pathway for nitroaromatic compounds researchgate.netvu.nl.
Isomerization: As discussed previously, the molecule can rearrange to a different isomeric form.
Formation of a "Dark State": The S₁ state can transition to a long-lived non-emissive state, which is often the lowest triplet state, T₁ vu.nlvu.nl.
Theoretical calculations and transient absorption spectroscopy on related molecules like 2-N-phenylamino-methyl-nitro-pyridines and 2-butylamino-6-methyl-4-nitropyridine N-oxide have been used to map these complex pathways mdpi.comvu.nl. These studies identify multiple excited-state species, including "hot" excited states that decay rapidly, and show that the relative importance of each decay channel can depend on the excitation wavelength mdpi.comvu.nl.
A summary of potential excited state events is shown below:
| Event | Description | Precursor State | Resulting State |
| Internal Conversion (IC) & Vibrational Relaxation (IVR) | Rapid non-radiative decay to the lowest vibrational level of an excited state. | Higher Excited State (e.g., S₂) | Lowest Excited Singlet State (S₁) |
| Fluorescence | Emission of a photon to return to the ground state. | S₁ | Ground State (S₀) |
| Intersystem Crossing (ISC) | Non-radiative transition to a triplet state. | S₁ | Triplet State (T₁) |
| Isomerization | Structural rearrangement of the molecule. | S₁ or T₁ | Isomer |
Applications of 4 Methyl 2 Nitropyridine in Advanced Chemical Synthesis
Pharmaceutical Development and Drug Discovery
The utility of 4-methyl-2-nitropyridine as a foundational molecule in the synthesis of pharmaceuticals is well-documented. chemimpex.comchemimpex.com Its derivatives are integral to the creation of various biologically active compounds, contributing significantly to the discovery and development of new drugs. chemimpex.comnih.gov
Precursor for Biologically Active Compounds
This compound serves as a key starting material for a multitude of biologically active molecules. chemimpex.comnih.gov The reactivity of the nitro group allows for a range of chemical transformations, enabling the synthesis of diverse heterocyclic systems with potential therapeutic applications. nih.gov This makes it a valuable component in the synthetic pathways aimed at producing novel pharmaceutical agents. chemimpex.com
Synthesis of Anti-inflammatory and Analgesic Drugs
The compound is a recognized intermediate in the development of drugs with anti-inflammatory and analgesic properties. chemimpex.com For instance, derivatives of this compound have been utilized in the synthesis of compounds that exhibit significant anti-inflammatory and analgesic effects in preclinical studies. nih.gov The modification of the pyridine (B92270) ring system allows for the fine-tuning of pharmacological activity, leading to the identification of potent drug candidates. nih.gov
Intermediate in Anticancer, Antiviral, and Antimicrobial Agents
The versatility of this compound extends to its use as an intermediate in the synthesis of a broad spectrum of therapeutic agents, including those with anticancer, antiviral, and antimicrobial activities. nih.govmdpi.com Research has demonstrated that pyridine derivatives, including those derived from this compound, are a promising class of N-heterocycles in medicinal chemistry for developing such agents. nih.govresearchgate.net For example, certain pyridine derivatives have shown significant antimicrobial properties. mdpi.com Furthermore, the structural motif of nitropyridines is found in compounds investigated for their potential as anticancer agents. nih.gov
| Therapeutic Agent Class | Role of this compound |
| Anticancer Agents | Intermediate in the synthesis of compounds with cytotoxic activity against cancer cell lines. nih.gov |
| Antiviral Agents | Precursor for molecules with potential antiviral activity. nih.govresearchgate.net |
| Antimicrobial Agents | Building block for the development of new antimicrobial compounds. chemimpex.com |
Building Block for DNA-dependent protein kinase inhibitors
Recent advancements have highlighted the role of nitropyridine derivatives, such as those accessible from this compound, in the synthesis of highly selective DNA-dependent protein kinase (DNA-PK) inhibitors. mdpi.comresearchgate.net DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks, and its inhibition is a promising strategy in cancer therapy. nih.govmdpi.com For example, 2-amino-4-methyl-5-nitropyridine (B42881) has been used as a starting material for the synthesis of the potent and selective DNA-PK inhibitor, AZD7648. mdpi.comresearchgate.net
Agrochemical and Pesticide Formulation
Beyond its pharmaceutical applications, this compound and its derivatives are instrumental in the formulation of modern agrochemicals. chemimpex.comchemimpex.com
Herbicides and Insecticides
This chemical compound serves as an important intermediate in the production of various pesticides, including herbicides and insecticides. chemimpex.comchemimpex.com Its structural features can be incorporated into molecules designed to target specific weeds and insect pests, thereby enhancing crop protection. chemimpex.com Research has shown that nitropyridine derivatives can be utilized to synthesize compounds with significant herbicidal and insecticidal activities. nih.gov For instance, certain nitropyridine-containing compounds have demonstrated high herbicidal activity on specific types of weeds. mdpi.com
| Agrochemical Class | Application of this compound Derivatives |
| Herbicides | Synthesis of compounds effective against various weed species. mdpi.comresearchgate.net |
| Insecticides | Development of new insecticidal agents to control pest populations. nih.gov |
Material Science and Optoelectronics
The unique electronic and structural properties of the this compound scaffold have been harnessed in the field of material science, particularly for the development of materials with tailored optical and electronic characteristics. chemimpex.comnih.gov
Development of Novel Functional Materials
This compound and its derivatives serve as crucial precursors in the synthesis of novel functional materials. chemimpex.comatomfair.com The presence of the nitro group and the pyridine ring offers reactive sites that can be manipulated to create advanced polymers or coatings. chemimpex.cominnospk.com Researchers utilize this compound as a foundational element for constructing more complex organic molecules that are beneficial for material science applications. chemimpex.com Its distinctive structure allows for modifications that can lead to materials with enhanced or specific properties, positioning it as a key component for innovation in this field. chemimpex.com For instance, derivatives are explored for their potential in creating new materials with unique properties that contribute to advancements in electronics. chemimpex.com
Dyes and Pigments
The this compound framework is a known precursor in the synthesis of various colorants. nih.govatomfair.comontosight.ai Its derivatives, such as 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine, are employed in the production of dyes and pigments, contributing to the color properties of different materials. chemimpex.comontosight.ai The general process for creating azo dyes, a major class of synthetic colorants, involves a two-step reaction: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich compound. unb.canih.gov Nitropyridine derivatives can serve as the starting aromatic amines or as coupling components in such syntheses. ontosight.ainih.gov The resulting azo dyes exhibit a wide range of colors, including various shades of yellow, red, and orange. unb.ca
A microwave-assisted, catalyst-free method has been developed for the rapid synthesis of unsymmetrical azo dyes by coupling nitroarenes with aniline (B41778) derivatives, demonstrating the utility of nitroaromatic compounds in dye synthesis. nih.gov
Table 1: Examples of Nitropyridine Derivatives in Dye Synthesis
| Derivative | Application | Reference |
|---|---|---|
| 2-Amino-4-methyl-3-nitropyridine | Production of dyes for textiles and other materials. | chemimpex.com |
| 2-Amino-4-methyl-5-nitropyridine | Precursor to various dyes and pigments, including azo dyes. | ontosight.ai |
Non-linear Optical (NLO) Materials
Nitropyridine derivatives are a significant class of compounds investigated for their non-linear optical (NLO) properties, which are crucial for applications in frequency conversion and optical signal processing. optica.org Molecules with donor-acceptor groups connected by a π-electron system, such as nitropyridines, often exhibit high molecular hyperpolarizabilities (β), a key indicator of NLO activity. optica.orgtandfonline.com
The compound 3-methyl-4-nitropyridine (B157339) N-oxide (POM), a derivative related to the nitropyridine family, was found to be an efficient second-harmonic generation (SHG) material. acs.org Theoretical and experimental studies on materials like N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) have demonstrated significant NLO effects. optica.org For NPPA, a high nonlinear-optical coefficient of d₂₃ = 31 pm/V was determined. optica.org Similarly, studies on 3-hydroxy-6-methyl-2-nitropyridine (B146962) (3H6M2NP) revealed a third-order NLO susceptibility (χ³) of 2.616 × 10⁻⁸ esu, with a hyperpolarizability 2.9 times larger than that of urea, a standard reference material. researchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of compounds like 4-Methyl-3-nitropyridine-1-carbonitrile, indicating their potential as candidates for NLO applications. researchgate.net
Table 2: NLO Properties of Selected Nitropyridine Derivatives
| Compound | Property | Value | Reference |
|---|---|---|---|
| N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) | Second-Harmonic Efficiency | 130 x urea | optica.org |
| N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) | Nonlinear-Optical Coefficient (d₂₃) | 31 pm/V | optica.org |
| 3-Hydroxy-6-methyl-2-nitropyridine (3H6M2NP) | Third-Order NLO Susceptibility (χ³) | 2.616 × 10⁻⁸ esu | researchgate.net |
| 3-Methyl-4-nitropyridine N-oxide (POM) | Dipole Moment (μ) | 0.89 D | acs.org |
Catalysis and Ligand Design
The pyridine nitrogen atom in this compound and its derivatives possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. mdpi.comresearchgate.net This property is extensively used in the design of novel coordination compounds and catalysts. mdpi.com
Coordination Compounds with Metal Ions
Methyl-substituted nitropyridine N-oxides have been systematically studied as ligands for forming coordination complexes with metal ions, particularly copper(II). nih.govresearchgate.netnih.gov These studies have resulted in the synthesis and characterization of numerous new mono- and dinuclear Cu(II) complexes. nih.gov The coordination geometry around the copper ion can vary, with both trans- and cis-square planar configurations being established. nih.gov
The strength of the copper-ligand bond is influenced by the position and number of methyl groups on the pyridine ring. nih.gov For example, in copper(II) chloride complexes with various 4-substituted pyridines, the copper-nitrogen stretching frequency was observed at 285 cm⁻¹ for the 4-methylpyridine (B42270) ligand. researchgate.net This demonstrates how substituents on the pyridine ring affect the nature of the coordination bond. researchgate.net The ability of these ligands to form stable complexes is crucial for their application in areas like catalysis and the development of materials with specific magnetic or electronic properties. mdpi.comnih.govnih.gov
Table 3: Spectroscopic Data for a Copper(II) Complex with a 4-Methylpyridine Ligand
| Complex | Ligand | Metal Ion | Cu-N Stretching Frequency (cm⁻¹) | Reference |
|---|
Radiolabeled Compounds for Medical Imaging
Nitropyridine derivatives, including those related to this compound, are valuable precursors for the synthesis of radiolabeled compounds used in medical imaging techniques like Positron Emission Tomography (PET). nih.govmdpi.com The nitro group is an effective leaving group for nucleophilic aromatic substitution (SₙAr) reactions, facilitating the introduction of radioisotopes such as fluorine-18 (B77423) ([¹⁸F]). snmjournals.orgresearchgate.net
Studies have shown that methyl-substituted 2-nitropyridines can be efficiently labeled with [¹⁸F]-fluoride. snmjournals.org For instance, the radiofluorination of 3-methyl-2-nitropyridine (B96847) achieved radiochemical yields (RCYs) of 88-91% at 140°C. snmjournals.org Similarly, 3-methoxy-6-methyl-2-nitropyridine (B1333460) was labeled with an RCY of 81% at 120°C. snmjournals.org This efficient labeling process is a key step in developing PET tracers. nih.govsnmjournals.org
Derivatives such as 5-fluoro-4-methyl-2-nitropyridine (B6323135) have been used in the synthesis of precursors for potential imaging agents. rug.nl The resulting radiolabeled molecules can be designed to target specific biological entities, allowing for non-invasive imaging of disease processes like demyelination or cancer. nih.govresearchgate.net For example, [¹⁸F]4-amino-3-fluoro-5-methylpyridine has been developed as a promising candidate for neuroimaging. nih.gov
Table 4: Radiochemical Yields (RCY) for [¹⁸F]-Fluorination of Substituted 2-Nitropyridines
| Precursor | Temperature | Time | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|
| 3-Methyl-2-nitropyridine | 140°C | 30 min | 88-91% | snmjournals.org |
Environmental Fate and Remediation of Nitropyridine Compounds
Environmental Occurrence and Sources
Nitropyridine compounds, including 4-Methyl-2-nitropyridine, are primarily introduced into the environment as a result of human activities. asm.org Their presence is linked to a variety of industrial and agricultural processes, as well as byproducts of combustion.
The synthesis and use of nitropyridines in various industries contribute to their environmental occurrence. They are utilized as intermediates in the manufacturing of pharmaceuticals, dyes, pigments, pesticides, and rubber chemicals. epa.gov For instance, 2-amino-4-methyl-5-nitropyridine (B42881) is a commercially available starting material for the synthesis of bioactive molecules. mdpi.com Agricultural activities are a significant source of nitrogen compounds in the environment, including N-nitrosamines, which have been detected in groundwater in agricultural regions due to the use of nitrogen fertilizers and pesticides. rsc.orgmdpi.com While direct evidence for this compound from these sources is limited, the general use of pyridine (B92270) and its derivatives in agriculture and industry suggests a potential pathway for its release. researchgate.net
Pyridine and its derivatives are known components of coal tar, a byproduct of coal pyrolysis. researchgate.netresearchgate.net The extraction of these compounds from coal tar is a focus of industrial processes to recover valuable chemicals and reduce the harmful impact of tar. google.com Coal tar can contain a complex mixture of compounds, including various pyridine derivatives. researchgate.netresearchgate.net Synfuels, or synthetic fuels derived from coal gasification, also represent a potential source of nitropyridine compounds. books-library.websiteicao.int The production of synfuels involves processes that can generate a wide range of nitrogen-containing aromatic compounds. researchgate.netresearchgate.net
Persistence and Degradability in the Environment
The environmental persistence of nitropyridine compounds is a significant concern due to their potential for long-term contamination.
Nitroaromatic compounds, a class that includes this compound, are known for their resistance to oxidative degradation. nih.gov The pyridine ring itself is inherently resistant to oxidative processes because the nitrogen heteroatom withdraws electrons from the ring, creating a high activation energy barrier for oxidation. asm.org This electronic characteristic makes the ring less susceptible to attack by electrophiles. While some bacteria have evolved pathways to degrade pyridine, often involving initial hydroxylation or reduction, the process can be slow. asm.org The presence of a nitro group can further exacerbate this resistance.
The nitro group is strongly electron-withdrawing, which significantly influences the chemical and biological reactivity of the aromatic ring to which it is attached. nih.govrsc.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack, a common mechanism in the initial steps of aerobic biodegradation of aromatic compounds. epa.govnih.gov The stability conferred by the nitro group contributes to the recalcitrance, or resistance to degradation, of these compounds. nih.gov The position of the nitro group on the ring can also affect the rate of reduction, a key step in some degradation pathways. nih.gov Studies on other nitroaromatic compounds have shown that the presence and position of the nitro group are critical factors determining their persistence and tumorigenicity. nih.gov
Biodegradation Pathways of Pyridine Derivatives
The environmental fate of pyridine and its derivatives, such as this compound, is significantly influenced by microbial degradation. nih.govnih.gov Numerous bacterial species have been identified that can utilize pyridines as a source of carbon and nitrogen, breaking them down into less complex and often less harmful substances. nih.govscbt.com However, the specific pathway and rate of biodegradation can be heavily dependent on the nature and position of substituents on the pyridine ring. nih.gov
Bacterial Degradation Mechanisms
Bacteria have evolved diverse mechanisms to degrade pyridine compounds. A common strategy involves the initial hydroxylation of the pyridine ring, which is often the rate-limiting step in the degradation process. nih.govnih.gov This hydroxylation increases the reactivity of the aromatic ring, making it more susceptible to subsequent enzymatic attack and ring cleavage. nih.gov
Several bacterial genera, including Arthrobacter, Nocardia, Pseudomonas, and Bacillus, have been shown to be involved in the breakdown of pyridine and its derivatives. nih.govscbt.com For instance, some bacteria degrade simple pyridine derivatives through pathways that generate hydroxylated intermediates. nih.govnih.gov The enzymes responsible for these initial steps are typically monooxygenases or dioxygenases. nih.govaacrjournals.org
While many pyridine derivatives are broken down via pathways involving hydroxylated intermediates, some are degraded through novel mechanisms that may involve initial reductive steps. nih.govnih.gov It is important to note that specific degradation pathways for many substituted pyridines, including alkyl and nitropyridines, are not yet fully elucidated.
Hydroxylated Intermediates and Novel Reductive Pathways
The formation of hydroxylated intermediates is a key feature of many pyridine biodegradation pathways. nih.govnih.gov In these pathways, monooxygenase or dioxygenase enzymes introduce one or more hydroxyl groups onto the pyridine ring. nih.govnih.gov This enzymatic action typically precedes the cleavage of the aromatic ring. nih.gov For example, the degradation of some pyridinecarboxylic acids and hydroxypyridines proceeds through the formation of dihydroxypyridine intermediates. nih.govnih.gov
In addition to the well-established hydroxylation pathways, there is evidence for novel reductive pathways in the biodegradation of some pyridine derivatives. nih.govnih.gov These pathways may be particularly relevant for pyridines with electron-withdrawing substituents, such as the nitro group in this compound. Reductive pathways can lead to the formation of different sets of intermediates compared to oxidative pathways. However, detailed information on these reductive mechanisms and the specific enzymes involved is still limited. nih.govnih.gov The biodegradation of nitroaromatic compounds, a class that includes nitropyridines, can proceed through either oxidative or reductive pathways, where the nitro group is either removed or reduced to an amino group. aacrjournals.org
Environmental Toxicity and Health Implications
The presence of nitropyridine compounds, including this compound, in the environment is of concern due to their potential toxicity to various organisms and humans. aacrjournals.org The nitro group, being strongly electron-withdrawing, can confer toxic and mutagenic properties to the aromatic ring. aacrjournals.org
Acute Toxicity and Mutagenicity
With respect to mutagenicity, there is limited direct data for this compound. However, studies on related compounds, such as 4-nitropyridine (B72724) 1-oxide and its alkyl derivatives, have demonstrated mutagenic effects in bacterial reverse mutation assays (Ames test). nih.gov For instance, 3-methyl-4-nitropyridine (B157339) 1-oxide was found to be a potent mutagen. nih.gov The mutagenic potential of nitropyridines is often linked to the metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632) intermediate, which can then interact with DNA. Some nitropyridine derivatives are suspected of causing genetic defects. tcichemicals.com
Table 1: GHS Hazard Classifications for this compound and Related Compounds
| Compound | GHS Hazard Statement |
| This compound | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 2-Amino-6-chloro-3-nitropyridine | Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects. tcichemicals.com |
| 4-Nitropyridine 1-oxide | Toxic if swallowed, Irritating to eyes, respiratory system and skin, Limited evidence of a carcinogenic effect. scbt.com |
This table presents a summary of hazard information and is not exhaustive.
Potential Carcinogenicity
There is no direct and conclusive evidence from the reviewed sources to classify this compound as a carcinogen. No listings by IARC, NTP, ACGIH, or OSHA were found for this specific compound in the available safety data sheets. fishersci.com
However, studies on structurally similar compounds raise concerns. For example, 4-nitropyridine 1-oxide is considered a weak carcinogen, and some of its methylated derivatives have shown carcinogenic activity in animal studies. nih.govnih.gov Specifically, 3-methyl-4-nitropyridine 1-oxide has been identified as the most potent carcinogen among a series of tested alkyl derivatives of 4-nitropyridine 1-oxide. nih.gov The carcinogenic mechanism of these compounds is thought to be related to their ability to damage DNA. nih.gov Given these findings in closely related molecules, the potential carcinogenicity of this compound warrants further investigation.
Irritation to Skin, Eyes, and Respiratory System
This compound is classified as an irritant. researchgate.net Direct contact can cause skin irritation, and it is also known to cause serious eye irritation. nih.govresearchgate.net Inhalation of the compound may lead to respiratory irritation. researchgate.net Safety data for related compounds, such as other isomers and substituted nitropyridines, consistently report similar irritant properties. scbt.comnih.gov
Table 2: Irritation Potential of this compound
| Exposure Route | Effect |
| Skin Contact | Causes skin irritation. researchgate.net |
| Eye Contact | Causes serious eye irritation. researchgate.net |
| Inhalation | May cause respiratory irritation. researchgate.net |
Remediation Strategies for Contaminated Sites
The release of nitropyridine compounds, including this compound, into the environment necessitates the development of effective remediation strategies to mitigate their potential ecological impact. Research into the removal of these contaminants from soil and water has focused on both biological and chemical methods. While specific studies on the remediation of this compound are limited, research on structurally similar nitropyridine and nitroaromatic compounds provides valuable insights into potential degradation and removal pathways.
Bioremediation Approaches
Bioremediation leverages the metabolic capabilities of microorganisms to transform or mineralize hazardous organic compounds into less toxic or benign substances. For nitroaromatic compounds, this often involves the reduction of the nitro group, which is a critical first step in their degradation.
Microbial transformation has been observed for nitropyridine derivatives. For instance, studies on the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by the fungus Cunninghamella elegans and the bacterium Streptomyces antibioticus have demonstrated the potential of microorganisms to modify these compounds. Cunninghamella elegans was found to produce three metabolites: 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. sigmaaldrich.cn This indicates that hydroxylation and N-oxidation are possible enzymatic pathways for the initial transformation of methyl-nitropyridine compounds.
Similarly, the degradation of other nitroaromatic compounds like 4-nitrotoluene (B166481) has been studied in detail. Bacteria such as Mycobacterium sp. strain HL 4-NT-1 and Pseudomonas sp. have shown the ability to use 4-nitrotoluene as a source of carbon and nitrogen. nih.gov Mycobacterium initiates degradation by reducing the nitro group, whereas Pseudomonas strains begin by oxidizing the methyl group. nih.gov These differing pathways highlight the diverse metabolic strategies that can be harnessed for the bioremediation of methyl-substituted nitroaromatics.
The general strategies for the microbial remediation of nitroaromatics often involve either the reduction of the nitro group to a nitroso, hydroxylamino, or amino group under anaerobic conditions, or oxidative pathways that can lead to complete mineralization. slideshare.net
Table 1: Examples of Biotransformation of Related Nitropyridine and Nitroaromatic Compounds
| Original Compound | Microorganism(s) | Transformation Products | Reference |
|---|---|---|---|
| 2-Amino-4-methyl-3-nitropyridine | Cunninghamella elegans | 2-Amino-5-hydroxy-4-methyl-3-nitropyridine, 2-Amino-4-hydroxymethyl-3-nitropyridine, 2-Amino-4-methyl-3-nitropyridine-1-oxide | sigmaaldrich.cn |
| 4-Nitrotoluene | Mycobacterium sp. strain HL 4-NT-1 | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | nih.gov |
| 4-Nitrotoluene | Pseudomonas sp. strain 4NT, P. putida TW3 | 4-Nitrobenzoate | nih.gov |
Physicochemical Treatment Methods
Physicochemical treatment methods offer alternative or complementary approaches to bioremediation, particularly for sites with high contaminant concentrations or for compounds that are resistant to biological degradation. Key methods include adsorption and advanced oxidation processes (AOPs).
Adsorption Adsorption involves the accumulation of contaminants onto the surface of a solid material (adsorbent). While specific adsorption studies for this compound are not widely available, research on related compounds demonstrates the potential of this method. For example, novel adsorbents based on magnetic nanoparticles grafted with nitropyridine-substituted calix tubitak.gov.trarene have been synthesized for the removal of anions from aqueous solutions. tubitak.gov.tr This approach highlights the possibility of designing tailored adsorbents with high affinity and selectivity for specific nitropyridine contaminants. The efficiency of adsorption is dependent on factors such as the chemical structure of the contaminant, the properties of the adsorbent (e.g., surface area, porosity), and environmental conditions like pH and temperature.
Advanced Oxidation Processes (AOPs) AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These radicals are highly reactive and non-selective, allowing them to attack a wide range of recalcitrant organic compounds, including nitroaromatics. kirj.ee
Several AOPs have been developed, including:
Ozonation (O₃): The use of ozone, often in combination with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), to generate hydroxyl radicals. kirj.ee
Fenton's Reagent (H₂O₂/Fe²⁺): This system generates hydroxyl radicals through the catalytic decomposition of hydrogen peroxide by ferrous ions. kirj.ee
Photocatalysis (e.g., TiO₂/UV): This process uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.
These processes can potentially mineralize this compound to carbon dioxide, water, and inorganic nitrogen. However, it is important to note that AOPs can sometimes lead to the formation of transformation by-products if the oxidation is incomplete. mostwiedzy.pl The degradation of nitrogen-containing pollutants can release nitrate (B79036) and nitrite (B80452) ions, which may participate in secondary reactions. mostwiedzy.pl
Table 2: Overview of Selected Advanced Oxidation Processes (AOPs)
| AOP Method | Primary Oxidant(s) | Mechanism | Potential Application | Reference |
|---|---|---|---|---|
| O₃/UV | Ozone, UV light | Photolysis of ozone to generate hydroxyl radicals | Water and wastewater treatment | kirj.ee |
| O₃/H₂O₂ | Ozone, Hydrogen Peroxide | Reaction of ozone with peroxide ion to form hydroxyl radicals | Water and wastewater treatment | kirj.ee |
| Fenton | Hydrogen Peroxide, Fe²⁺ ions | Catalytic decomposition of H₂O₂ by Fe²⁺ | Water, wastewater, and soil remediation | kirj.ee |
| Photocatalysis | Semiconductor (e.g., TiO₂), UV light | Generation of hydroxyl radicals on the catalyst surface | Water and air purification | abpsoil.com |
Future Research Directions and Emerging Trends in the Chemistry of 4 Methyl 2 Nitropyridine
The landscape of heterocyclic chemistry is continually evolving, with 4-methyl-2-nitropyridine standing out as a compound of significant interest for future exploration. Its unique electronic and structural characteristics make it a valuable scaffold in various chemical sectors. chemimpex.com Current research is pivoting towards more sustainable synthetic methodologies, deeper exploration of its chemical reactivity, and the application of computational tools to forecast the properties of its derivatives. These emerging trends are poised to unlock the full potential of this versatile intermediate.
Q & A
Advanced Research Question
- 1H/19F NMR : Assign peaks based on substituent effects. For example, fluorine-containing analogs (e.g., 6-(3-fluoropropyl)-4-methylpyridin-2-amine) show distinct splitting patterns in 19F NMR .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for related compounds like 4-methyl-3-nitropyridin-2-amine, where nitro and amino group positions were confirmed .
How should researchers resolve contradictions in spectroscopic data for nitro-substituted pyridines?
Advanced Research Question
Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine ).
- Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
What are the key considerations for designing catalytic systems for reductive functionalization of this compound?
Advanced Research Question
- Catalyst selection : Pd-based systems are preferred for reductive cyclization, but Ni catalysts may reduce costs .
- Reductant compatibility : Formic acid derivatives act as CO surrogates, but NaBH₄ or H₂ gas could be tested for alternative pathways .
How can the stability of this compound under varying storage conditions be evaluated?
Basic Research Question
- Accelerated degradation studies : Expose the compound to heat (40–60°C), light, or humidity, and monitor decomposition via HPLC or TLC .
- Safety protocols : Handle in fume hoods with PPE (gloves, goggles) due to potential toxicity .
What methodologies are effective for synthesizing fluorinated derivatives of this compound?
Advanced Research Question
- Fluoroalkylation : React with BrCH₂CH₂F in Et₂O to introduce fluorine at specific positions (e.g., 6-(3-fluoropropyl)-4-methylpyridin-2-amine, 55% yield) .
- Post-synthetic modification : Use deprotection strategies to retain amine functionality after fluorination .
How can computational chemistry aid in predicting reactivity patterns of this compound?
Advanced Research Question
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Docking simulations : Model interactions with biological targets (e.g., nitric oxide synthase inhibitors ).
What purification techniques are most effective for nitro-substituted pyridine derivatives?
Basic Research Question
- Recrystallization : Use methanol or ethanol for high-purity solids .
- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for polar nitro groups .
How can researchers validate the biological activity of this compound analogs?
Advanced Research Question
- In vitro assays : Test inhibition of inducible nitric oxide synthase (iNOS) using enzyme activity assays .
- Structure-activity relationships (SAR) : Compare substituent effects (e.g., fluoro vs. methoxy groups) on potency .
What are the best practices for handling contradictions in synthetic yield data across literature reports?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
